molecular formula C13H11N3 B8356994 2-(pyridin-2-yl)-1H-indol-5-amine

2-(pyridin-2-yl)-1H-indol-5-amine

Cat. No.: B8356994
M. Wt: 209.25 g/mol
InChI Key: VRRKFJZMRFVTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-2-yl)-1H-indol-5-amine is a heterocyclic compound featuring an indole scaffold substituted at the 5-position with an amine group and at the 2-position with a pyridine ring. This structure combines the π-electron-rich indole system with the nitrogen-containing pyridine moiety, making it a versatile intermediate in medicinal chemistry and materials science. Its applications span drug discovery, particularly in targeting receptors or enzymes where aromatic stacking and hydrogen bonding are critical .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-pyridin-2-yl-1H-indol-5-amine

InChI

InChI=1S/C13H11N3/c14-10-4-5-11-9(7-10)8-13(16-11)12-3-1-2-6-15-12/h1-8,16H,14H2

InChI Key

VRRKFJZMRFVTQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(N2)C=CC(=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional distinctions between 2-(pyridin-2-yl)-1H-indol-5-amine and related compounds:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
This compound Indole + pyridine -NH₂ at C5, pyridin-2-yl at C2 Intermediate for bioactive molecules N/A
(2,3-Dihydro-1H-indol-5-ylmethyl)amine Dihydroindole (indoline) -CH₂NH₂ at C5, saturated indole ring Precursor for disubstituted methanamines
E6070 (Imidazo[4,5-b]pyridin-5-amine derivative) Fused imidazo-pyridine + indole Cyclohexylmethyl, sulfate salt, trihydrate Anti-inflammatory, autoimmune therapies
3-(N-Methylpyrrolidinylmethyl)-5-(3-nitropyridyl)amino-1H-indole Indole + nitro-pyridine -NO₂ at pyridine, pyrrolidinylmethyl Enhanced electron-withdrawing effects
(S)-2-(Butylamino)-3-(1H-indol-3-yl)-N-(2-(pyridin-2-yl)ethyl)propanamide Indole + pyridine-ethylamide Amide linkage, extended alkyl chain Improved pharmacokinetic stability

Physicochemical and Electronic Properties

  • Planarity vs. Saturation : The fully aromatic indole in the target compound enables π-π stacking, whereas dihydroindole derivatives () exhibit reduced planarity, affecting membrane permeability.
  • Solubility : The sulfate salt in E6070 significantly improves aqueous solubility compared to the free base form of the target compound .

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